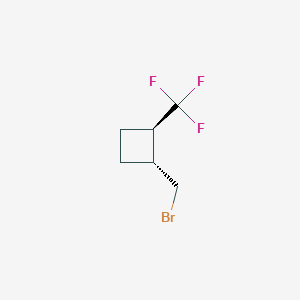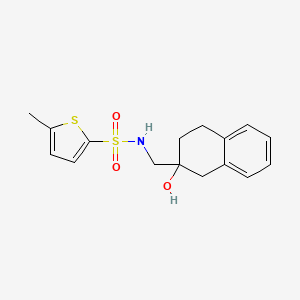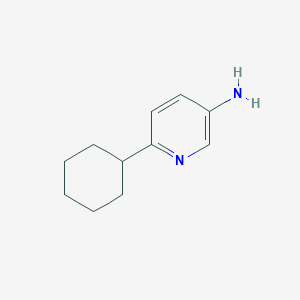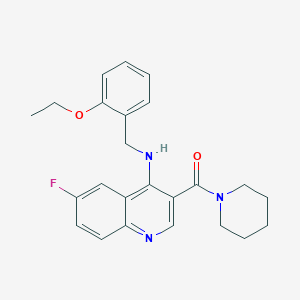![molecular formula C16H15ClN6OS B2401446 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880802-16-4](/img/structure/B2401446.png)
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole . It has been synthesized and studied for its potential antitubercular and antimicrobial activities . The structure of this compound was confirmed by infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques. The IR spectrum showed signals for S-H, C=N, C-O, and C-S groups . The proton NMR spectrum showed signals corresponding to the 4-pyridine, aromatic C-SH, CH of N=CH, and 4-aromatic CH . The carbon-13 NMR spectrum showed signals for the carbons of 4-pyridine, triazole, N=CH, and 4-aryl .Physical And Chemical Properties Analysis
The compound was obtained as an orange crystalline solid with a melting point of 237-238°C . The yield was 78% .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Mahyavanshi et al. (2011) detailed the synthesis and structural elucidation of derivatives similar to the compound , demonstrating their potential for antibacterial, antifungal, and anti-tuberculosis activities (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Screening
- Derivatives of 1,2,4-triazol, closely related to the specified compound, have been synthesized and shown to have considerable synthetic and pharmacological potential, including antiexudative properties (Chalenko et al., 2019) (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Ligand for Metal Complexes
- Castiñeiras et al. (2019) synthesized a compound with a similar structure for use as a ligand in complexes with Group 12 elements. Their study focused on the molecular and supramolecular structures of these compounds (Castiñeiras, García-Santos, & Saa, 2019).
Antibacterial Activity
- Synthesis and evaluation of N-substituted aryl derivatives of a compound structurally similar to the one revealed their potential antimicrobial, antioxidant, and anti-inflammatory properties (Rajurkar, Kiran, & Vinayak, 2014) (Rajurkar, Kiran, & Vinayak, 2014).
Antiviral and Virucidal Activity
- Wujec et al. (2011) conducted a study on derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, showing potential antiviral and virucidal activities against human adenovirus and ECHO-9 virus (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-12(17)5-2-6-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-4-3-7-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFYBCTCYJTNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)

